molecular formula C12H16F3NO B7974056 1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine

Cat. No.: B7974056
M. Wt: 247.26 g/mol
InChI Key: TWJHQQBHDBXEJK-UHFFFAOYSA-N
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Description

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine is an organic compound characterized by the presence of a trifluorobutoxy group attached to a phenyl ring, which is further connected to an ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine typically involves the following steps:

    Formation of the Trifluorobutoxy Group: The trifluorobutoxy group can be synthesized using 4,4,4-trifluorobutanol as a starting material.

    Attachment to the Phenyl Ring: The trifluorobutoxy group is then attached to a phenyl ring through a nucleophilic substitution reaction, often using a suitable leaving group such as a halide.

    Formation of the Ethylamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the trifluorobutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) and thiols (RSH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethylamine moiety can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

1-[4-(4,4,4-Trifluoro-butoxy)-phenyl]-ethylamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(4,4,4-trifluorobutoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-9(16)10-3-5-11(6-4-10)17-8-2-7-12(13,14)15/h3-6,9H,2,7-8,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHQQBHDBXEJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OCCCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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